8-Bromo-1,1,1-trifluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,1,1-trifluorooctane is a fluorinated organic compound with the molecular formula C8H14BrF3. This compound has garnered attention in scientific research due to its unique physical and chemical properties. It is characterized by the presence of a bromine atom and three fluorine atoms attached to an octane backbone, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,1,1-trifluorooctane typically involves the bromination of 1,1,1-trifluorooctane. This process can be carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,1,1-trifluorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluorooctane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of 8-hydroxy-1,1,1-trifluorooctane or 8-amino-1,1,1-trifluorooctane.
Reduction: Formation of 1,1,1-trifluorooctane.
Oxidation: Formation of 8-trifluoromethyl-octanoic acid.
Scientific Research Applications
8-Bromo-1,1,1-trifluorooctane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8-Bromo-1,1,1-trifluorooctane exerts its effects is primarily through its reactivity with nucleophiles and electrophilesThe trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Electrophilic Addition: The trifluoromethyl group can participate in electrophilic addition reactions, modifying the electronic environment of the molecule.
Comparison with Similar Compounds
1-Bromo-1,1,1-trifluorooctane: Similar structure but with a bromine atom at the first carbon.
8-Chloro-1,1,1-trifluorooctane: Chlorine atom instead of bromine.
8-Bromo-1,1,1-trifluorodecane: Longer carbon chain with similar functional groups.
Uniqueness: 8-Bromo-1,1,1-trifluorooctane is unique due to the combination of bromine and trifluoromethyl groups, which impart distinct reactivity and stability. The presence of these groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
8-bromo-1,1,1-trifluorooctane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYWQRWUZICCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(F)(F)F)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.